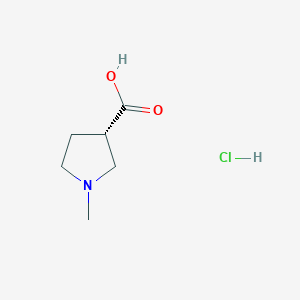

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine is a cyclic amine with a five-membered ring. It’s a colorless liquid with an ammonia-like odor . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). They’re widely present in many household items, from vinegar (acetic acid) to aspirin (acetylsalicylic acid) . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative, followed by the addition of hydrochloric acid .

Molecular Structure Analysis

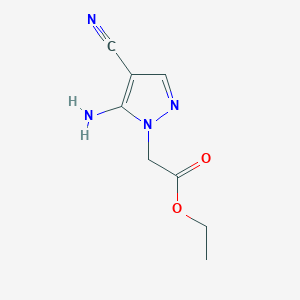

The molecular structure of this compound would consist of a pyrrolidine ring with a carboxylic acid group attached at one position and a methyl group at another. The hydrochloride would likely be associated as an ion pair .

Chemical Reactions Analysis

The reactions of this compound would likely be similar to those of other carboxylic acids and pyrrolidines. Carboxylic acids can participate in a variety of reactions, including esterification and amide formation . Pyrrolidines can undergo reactions at the nitrogen, such as alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the hydrochloride. Generally, carboxylic acids are polar and can form hydrogen bonds, leading to higher boiling points compared to similar sized hydrocarbons . Pyrrolidines are basic and can be protonated to form a salt, such as a hydrochloride .

Aplicaciones Científicas De Investigación

Nonlinear Optical Single Crystals

- Growth and Characterization : LGHCl single crystals are grown via the slow solvent evaporation method. The formation of these crystals is confirmed through techniques like Powder X-ray diffraction (PXRD) and FT-IR analysis .

- Theoretical Simulations : Using DFT/B3LYP/6-311++G (d,p) theory, optimized geometry, first- and second-order hyperpolarizability, and natural bond orbital (NBO) investigations are simulated .

Aqueous Precursors for Nanoparticle Growth

LGHCl, an aromatic amino acid ester hydrochloride salt, facilitates the growth of tin dioxide (SnO2) nanoparticles. The use of LGHCl in an aqueous precursor solution results in smaller SnO2 nanoparticles (as small as 3 nm) with controlled dispersion .

Dermatological Applications

Hypochlorous acid (HOCl), which can be generated from LGHCl, finds applications in dermatology:

- Emerging Areas : Research suggests applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .

Other Potential Fields

While not directly studied with LGHCl, it’s worth exploring its potential in other areas:

Exploring the potential of l-glutamic acid hydrochloride: growth, characterization, and applications in organic nonlinear optical single crystals for optoelectronic and photonic devices Growth and Dispersion Control of SnO2 Nanoparticles Using Aromatic Amino Acid Ester Hydrochloride Salts Hypochlorous Acid: Applications in Dermatology

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWLEGORBDKYIG-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)

![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)

![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)